

Core Physicochemical and Spectroscopic Profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Octylphosphonic dichloride*

Cat. No.: B1593768

[Get Quote](#)

Octylphosphonic dichloride is a pivotal intermediate in organophosphorus chemistry, primarily utilized for introducing the octylphosphonyl group into various molecular scaffolds. Its high reactivity stems from the two phosphorus-chlorine bonds, which are susceptible to nucleophilic attack.

Chemical Identity and Properties

A summary of the fundamental properties of OPDC is presented below. These values are critical for experimental design, particularly for purification and reaction setup.

Property	Value	Reference(s)
CAS Number	3095-94-1	[1] [2] [3]
Molecular Formula	C ₈ H ₁₇ Cl ₂ OP	[1] [2] [3]
Molecular Weight	231.10 g/mol	[1] [2] [3]
Appearance	Clear, colorless to yellow liquid	[4]
Boiling Point	95-99 °C @ 2.7-3.0 Torr; 143-145 °C @ 12 mmHg	[2]
Density	1.118 g/cm ³ at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.4665	[2]
Solubility	Reacts vigorously with water; Soluble in ethers and other aprotic organic solvents.	[2] [5]
Canonical SMILES	CCCCCCCCP(=O)(Cl)Cl	[1]
InChIKey	RTHCRCDXILKTCY-UHFFFAOYSA-N	[1]

Spectroscopic Characterization

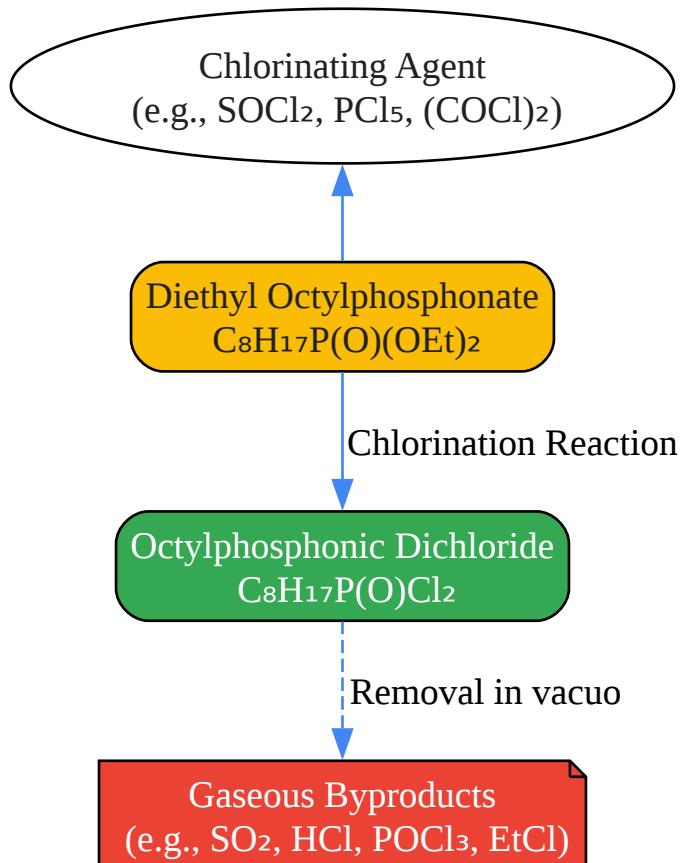
The structural elucidation of OPDC and the monitoring of its reactions rely heavily on spectroscopic methods. The expected spectral characteristics are as follows:

- ³¹P Nuclear Magnetic Resonance (NMR): This is the most definitive technique for characterizing organophosphorus compounds. For phosphonic dichlorides, the ³¹P nucleus is significantly deshielded. The chemical shift for OPDC is expected in the range of +30 to +45 ppm (relative to 85% H₃PO₄), a characteristic region for R-P(O)Cl₂ structures.[\[6\]](#)[\[7\]](#) This distinct shift allows for straightforward monitoring of its conversion from starting materials (e.g., phosphonates) or to products (e.g., phosphonate esters).
- ¹H NMR: The proton NMR spectrum will be dominated by the signals from the n-octyl chain. One would expect a triplet corresponding to the terminal methyl group (CH₃) around 0.9 ppm, a complex multiplet for the six methylene groups (-(CH₂)₆-) between approximately 1.2-

1.8 ppm, and a distinct multiplet for the methylene group alpha to the phosphorus atom (-CH₂-P) further downfield, likely in the 2.0-2.5 ppm range, showing coupling to the phosphorus nucleus.

- ¹³C NMR: The carbon spectrum will show eight distinct signals for the octyl chain. The carbon alpha to the phosphorus atom will appear as a doublet due to ¹J-coupling with the phosphorus nucleus, a key diagnostic feature.[\[8\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorptions include:
 - P=O Stretch: A strong, sharp absorption band is expected between 1250 and 1300 cm⁻¹.[\[9\]](#) The exact position is influenced by the electronegativity of the attached chlorine atoms.
 - P-Cl Stretch: Two distinct stretching vibrations are anticipated in the 490-580 cm⁻¹ region.[\[10\]](#)
 - C-H Stretches: Strong absorptions from the octyl chain will be visible in the 2850-2960 cm⁻¹ region.
- Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a molecular ion peak [M]⁺ at m/z 230, with a characteristic isotopic pattern due to the presence of two chlorine atoms ([M+2]⁺ and [M+4]⁺ peaks).[\[11\]](#) Common fragmentation pathways would involve the loss of chlorine atoms (Cl[•]), HCl, and fragmentation of the octyl chain.[\[12\]](#)

Synthesis of Octylphosphonic Dichloride


Phosphonic dichlorides are typically synthesized by chlorinating the corresponding phosphonic acids or their dialkyl esters. The choice of chlorinating agent is critical and depends on the scale of the reaction and the nature of the substrate.

Common Synthetic Strategies

- From Dialkyl Octylphosphonates: This is a widely used laboratory-scale method. Reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are effective. Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous and easily removed.[\[5\]](#)

- From Octylphosphonic Acid: Direct chlorination of the phosphonic acid can be achieved using reagents like oxalyl chloride with a catalytic amount of DMF.[13] This method is efficient and avoids the high temperatures sometimes required with thionyl chloride.

The following diagram illustrates a common synthetic workflow starting from a dialkyl phosphonate.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of OPDC.

Protocol: Synthesis via Chlorination of Diethyl Octylphosphonate

This protocol describes a robust method using thionyl chloride, which is advantageous due to the formation of volatile byproducts.

Trustworthiness: This protocol is self-validating as the progress can be monitored by ^{31}P NMR, observing the disappearance of the starting phosphonate signal and the appearance of the product signal in its characteristic downfield region.

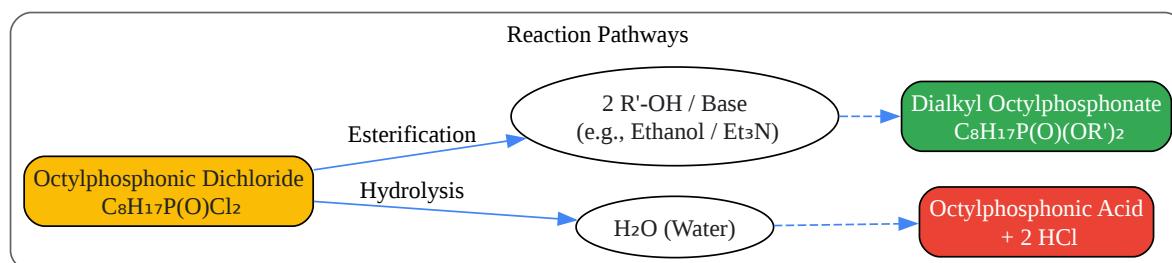
Methodology:

- **Setup:** A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel. The entire system must be maintained under an inert atmosphere to prevent hydrolysis.
- **Reagents:** Diethyl octylphosphonate (1.0 eq) is charged into the flask. Thionyl chloride (SOCl_2) (2.2 eq) is added to the dropping funnel. A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.05 eq) is often added to the flask to accelerate the reaction.
- **Reaction:** The thionyl chloride is added dropwise to the stirred phosphonate at room temperature. **Causality Insight:** The dropwise addition controls the initial exothermic reaction and the rate of gas evolution (SO_2 and HCl).
- **Heating:** After the addition is complete, the reaction mixture is heated to reflux (typically 70-80 °C) and maintained for 2-4 hours. The reaction is monitored for completion by taking aliquots for ^{31}P NMR analysis.
- **Workup:** Once the reaction is complete, the mixture is cooled to room temperature. The excess thionyl chloride and volatile byproducts are removed under reduced pressure (vacuum distillation). **Expertise Insight:** It is crucial to ensure complete removal of SOCl_2 , as any residual reagent can interfere with subsequent reactions.
- **Purification:** The crude **octylphosphonic dichloride** is then purified by vacuum distillation to yield a clear liquid.

Chemical Reactivity and Key Transformations

The synthetic utility of OPDC is defined by the high reactivity of its P-Cl bonds toward nucleophiles.

Hydrolysis


OPDC reacts vigorously and exothermically with water and other protic species (e.g., alcohols, atmospheric moisture).[2] This is its most significant decomposition pathway. The reaction produces octylphosphonic acid and hydrochloric acid, making the compound highly corrosive and requiring stringent anhydrous handling conditions.[14]

Mechanism: The reaction proceeds via nucleophilic attack of water on the electrophilic phosphorus center, followed by the elimination of HCl. This occurs twice to replace both chlorine atoms.

Esterification and Amidation

The reaction with alcohols or amines is the primary application of OPDC, leading to the formation of phosphonate esters and phosphonamides, respectively.

- Esterification: Reacting OPDC with two equivalents of an alcohol ($R'-OH$) yields the corresponding dialkyl octylphosphonate. This reaction must be carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to act as an acid scavenger for the HCl generated.[5][15] The base prevents the protonation of the alcohol and catalyzes the reaction.
- Amidation: Similarly, reaction with primary or secondary amines yields phosphonamides, which are important in medicinal chemistry and as ligands.

[Click to download full resolution via product page](#)

Caption: Key reactive pathways of **octylphosphonic dichloride**.

Protocol: Synthesis of Di(n-propyl) Octylphosphonate

This protocol illustrates the conversion of OPDC into a stable phosphonate ester.

Methodology:

- Setup: Under an inert atmosphere (N₂ or Ar), a solution of n-propanol (2.1 eq) and triethylamine (2.2 eq) in anhydrous diethyl ether is prepared in a flask and cooled to 0 °C in an ice bath.
- Addition: **Octylphosphonic dichloride** (1.0 eq), dissolved in a minimal amount of anhydrous diethyl ether, is added dropwise to the cooled alcohol/amine solution with vigorous stirring. Causality Insight: Maintaining a low temperature is critical to control the exothermic reaction. The triethylamine immediately neutralizes the HCl formed, precipitating as triethylammonium chloride (Et₃N·HCl).
- Reaction: After the addition, the reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours to ensure completion.
- Workup: The precipitated triethylammonium chloride is removed by filtration. The filtrate is then washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine to remove any remaining impurities.
- Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed in vacuo. The resulting crude ester can be further purified by column chromatography or vacuum distillation.

Safety, Handling, and Applications

Hazard and Safety Profile

OPDC is a corrosive and moisture-sensitive chemical. Strict adherence to safety protocols is mandatory.

Hazard Type	GHS Classification and Statement	Reference(s)
Skin Corrosion	Category 1B: H314 - Causes severe skin burns and eye damage.	[2] [16]
Eye Damage	Category 1: H318 - Causes serious eye damage.	
General Safety	UN 3265, Hazard Class 8, Packing Group II	[2]
Precautionary	P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310, P405	[2] [16]

Handling and Storage Protocols

- Handling: Always handle **octylphosphonic dichloride** inside a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[\[16\]](#)[\[17\]](#) An emergency eyewash and safety shower must be readily accessible.
- Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent contact with moisture.[\[18\]](#) The storage area should be cool, dry, well-ventilated, and separate from incompatible materials such as bases, oxidizing agents, and water.

Primary Applications

The primary utility of OPDC is as a precursor for synthesizing various octylphosphonates. These derivatives have applications in:

- Surface Modification: Octylphosphonic acid, derived from the hydrolysis of OPDC, is used to form self-assembled monolayers (SAMs) on metal oxide surfaces, such as alumina, titania, and apatite, to alter their surface properties (e.g., hydrophobicity).[\[3\]](#)

- **Synthesis of Extractants:** Functionalized octylphosphonates are investigated as extractants in liquid-liquid extraction processes for metal ion separation.
- **Precursors for Biologically Active Molecules:** The phosphonate moiety is a known phosphate mimic, and derivatives are explored in drug discovery.

Conclusion

Octylphosphonic dichloride is a valuable yet challenging chemical intermediate. Its high reactivity, while synthetically useful, necessitates rigorous handling and anhydrous conditions. A thorough understanding of its physicochemical properties, reactivity, and spectroscopic signatures—particularly its characteristic ^{31}P NMR chemical shift—is essential for its effective and safe utilization in research and development. This guide provides the foundational knowledge and practical protocols required for professionals working with this versatile organophosphorus compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. echemi.com [echemi.com]
- 3. 1-Octylphosphonic dichloride, 97% | Fisher Scientific [fishersci.ca]
- 4. 1-Octylphosphonic dichloride, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. acadiau.ca [acadiau.ca]
- 9. researchgate.net [researchgate.net]

- 10. Phosphonic dichloride, phenyl- [webbook.nist.gov]
- 11. Methylphosphonyl dichloride [webbook.nist.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. A general synthesis of phosphonic acid dichlorides using oxalyl chloride and DMF catalysis - Lookchem [lookchem.com]
- 14. Phenylphosphonic dichloride | C₆H₅Cl₂PO | CID 69990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [Core Physicochemical and Spectroscopic Profile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1593768#octylphosphonic-dichloride-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com